2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride, also known as 1-(2-Methyl-4-methylsulfonyl)phenylhydrazine hydrochloride, is a chemical compound with the molecular formula C₈H₁₃ClN₂O₂S. This compound is primarily utilized in laboratory settings and has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry.
The compound is commercially available from several suppliers, including VWR and Apollo Scientific, which provide safety data sheets and detailed information about its properties and handling . The chemical is classified under the CAS number 252562-01-9, which facilitates its identification in chemical databases.
The synthesis of 2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride typically involves the reaction of appropriate hydrazine derivatives with methylsulfonyl-containing compounds. Specific methods may vary depending on the desired purity and yield.
The synthesis process generally includes:
The molecular structure of 2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride features a phenyl ring substituted with a methyl group and a methylsulfonyl group attached to the hydrazine moiety.
The compound's three-dimensional structure can be visualized using molecular modeling software, which helps in understanding its reactivity and interaction with biological targets.
2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride can participate in various chemical reactions:
These reactions are often studied under controlled laboratory conditions to explore the compound's reactivity and potential applications in synthetic organic chemistry.
The mechanism of action for 2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride is primarily relevant in biological contexts where it may act as a reactive intermediate.
Relevant analyses include spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), which provide insights into the compound's structural characteristics.
2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride has several potential applications:
2-Methyl-4-(methylsulfonyl)phenylhydrazine hydrochloride (CAS: 252562-01-9) has emerged as a pivotal building block in multi-target drug design (MTDD), particularly for compounds addressing concurrent microbial infection and inflammation. Its chemical architecture enables the synthesis of hybrid molecules that simultaneously inhibit cyclooxygenase-2 (COX-2) and disrupt microbial growth pathways. This dual functionality addresses a critical pharmaceutical challenge: bacterial resistance often coexists with inflammation, yet few single agents effectively target both phenomena [1] .
A landmark study synthesized three series of 2-(4-methylsulfonylphenyl)indole derivatives using this hydrazine hydrochloride precursor. Among these, hydrazone derivatives (e.g., 7a, 7g, 7i) demonstrated exceptional dual activity:
Table 1: Antimicrobial Growth Inhibition of Lead Hydrazone Derivatives
Compound | MRSA (%) | E. coli (%) | K. pneumoniae (%) | P. aeruginosa (%) | A. baumannii (%) | |
---|---|---|---|---|---|---|
7a | 95.76 | 96.48 | 97.64 | 97.76 | 96.66 | |
7g | 96.15 | 86.42 | 87.53 | 94.63 | 85.76 | |
7i | 95.22 | 96.45 | 94.40 | 96.93 | 94.34 | [1] |
These compounds exhibited minimal inhibitory concentrations (MICs) of 2–16 µg/mL against Gram-positive and Gram-negative pathogens, comparable to ceftriaxone. Crucially, cytotoxicity assays against human embryonic kidney cells confirmed therapeutic indices >2 for most strains, validating their safety for further development . The MTDD approach leverages molecular hybridization—fusing indole (from indomethacin) and methylsulfonylphenyl (from COX-2 inhibitors)—to create single entities with complementary bioactivities. This strategy circumvents polypharmacy complications and delays resistance development by targeting multiple microbial vulnerabilities simultaneously [5] [8].
The hydrazine derivative’s significance is rooted in the pharmacological evolution of COX inhibitors. Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin (an indole derivative) non-selectively inhibit COX-1/COX-2, causing gastric irritation. Second-generation COX-2 selective inhibitors (coxibs; e.g., celecoxib, valdecoxib) mitigated gastrointestinal toxicity but introduced cardiovascular risks due to thromboxane A2 (TxA2) elevation and prostacyclin (PGI2) suppression [1] .
2-Methyl-4-(methylsulfonyl)phenylhydrazine hydrochloride emerged as a strategic solution to these limitations. Its methylsulfonyl moiety mimics the sulfonamide/pharmacophore of coxibs, essential for COX-2 binding, while the hydrazine group enables conjugation with indole carbaldehydes derived from indomethacin-like scaffolds [1] . This molecular fusion is exemplified in compounds such as 7k and 9a-c, which exhibited >100-fold selectivity for COX-2 over COX-1 (IC~50~ COX-2 = 0.03–0.12 µM vs. COX-1 = 9.14–13.2 µM). Notably, oxime derivatives (9a-c) released moderate nitric oxide (NO), counteracting coxib-associated cardiovascular effects through vasodilation and platelet aggregation inhibition [1] [9].
Table 2: COX-2 Selectivity and NO Release of Synthesized Analogues
Compound Series | COX-2 IC~50~ (µM) | COX-1 IC~50~ (µM) | Selectivity Ratio (COX-1/COX-2) | NO Release | |
---|---|---|---|---|---|
7a-k | 0.03–0.12 | 9.14–13.2 | >100 | Low | |
9a-c | 0.07–0.15 | 10.2–12.8 | >90 | Moderate |
The sulfonyl (–SO~2~CH~3~) and hydrazine (–NHNH~2~·HCl) functionalities in this compound are indispensable for target engagement and pharmacokinetic optimization:
Sulfonyl Motif: The methylsulfonyl group acts as a hydrogen-bond acceptor, forming critical interactions with COX-2’s secondary pocket (Arg~513~, His~90~, and Ser~353~). Molecular docking of derivative 7h into COX-2 demonstrated binding energy of −9.2 kcal/mol, stabilized by these interactions [1] [8]. Additionally, sulfonyl enhances membrane permeability and metabolic stability by resisting cytochrome P450-mediated oxidation.
Hydrazine Motif: The arylhydrazine moiety enables diverse heterocyclization reactions. It facilitates Fischer indole synthesis to construct the indole core, Vilsmeier-Haack formylation for carbaldehyde intermediates, and hydrazone formation with carbonyl compounds. These reactions yield derivatives like benzimidazoles (8a-c) and oximes (9a-c), expanding bioactivity profiles [1] [10]. Hydrazone bonds (–NHN=CH–) also confer antimicrobial activity by chelating essential metal ions in bacterial enzymes.
Table 3: Molecular Interactions Enabled by Key Motifs
Motif | Chemical Role | Biological Interactions | Derivative Applications | |
---|---|---|---|---|
Methylsulfonyl | H-bond acceptor | Binds COX-2 Arg~513~/His~90~ | COX-2 inhibitors (e.g., 7a-k) | |
Arylhydrazine | Nucleophile for cyclization/conjugation | Chelates microbial metalloenzymes; Forms NO donors | Antimicrobial hydrazones (7g) | |
Hydrochloride salt | Enhances solubility/crystallinity | Improves bioavailability in polar tissues | All synthetic intermediates | [3] [8] [10] |
The hydrochloride salt form further optimizes physicochemical properties, increasing aqueous solubility for synthetic handling and bioavailability. This multifaceted role underscores why 2-methyl-4-(methylsulfonyl)phenylhydrazine hydrochloride is prioritized in developing dual-action therapeutics against complex disease networks [3] [6] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3